molecular formula C5H4O4S2 B2836553 3-Sulfinothiophene-2-carboxylic acid CAS No. 123016-79-5

3-Sulfinothiophene-2-carboxylic acid

Cat. No.: B2836553
CAS No.: 123016-79-5
M. Wt: 192.2
InChI Key: FEBYSPXJXRPKMX-UHFFFAOYSA-N
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Description

3-Sulfinothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H4O4S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Scientific Research Applications

3-Sulfinothiophene-2-carboxylic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Sulfinothiophene-2-carboxylic acid indicates that it may cause an allergic skin reaction and serious eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future directions for the study of 3-Sulfinothiophene-2-carboxylic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the synthesis of thiophene derivatives has been a topic of recent research , and the study of the oxidation reactions of thiophene derivatives could provide insights into the reactivity of this compound . Additionally, the potential applications of this compound in pharmaceutical testing could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfinothiophene-2-carboxylic acid typically involves the oxidation of thiophene derivatives. One common method is the oxidation of thiophene-2-carboxylic acid using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions often require careful temperature control and the use of solvents like acetic acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Sulfinothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Sulfinothiophene-2-carboxylic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

3-sulfinothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O4S2/c6-5(7)4-3(11(8)9)1-2-10-4/h1-2H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBYSPXJXRPKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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